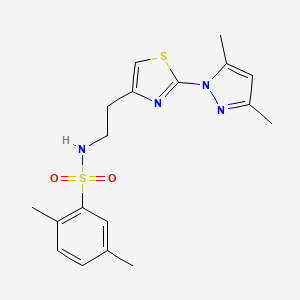
N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide” is a complex organic molecule. It contains several functional groups including an acetyl group, a piperazine ring, a tosyl group, and a methoxybenzamide group. These functional groups suggest that the compound could have a variety of chemical and biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The piperazine ring is a six-membered ring containing two nitrogen atoms. The tosyl group is a sulfonyl group attached to a toluene ring. The methoxybenzamide group consists of a methoxy group (-OCH3) and an amide group (-CONH2) attached to a benzene ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The acetyl group could undergo nucleophilic acyl substitution reactions. The piperazine ring could participate in reactions with electrophiles. The tosyl group is a good leaving group and could be displaced by nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Receptor Binding Studies
One of the pivotal areas of application involves receptor binding studies, where compounds similar to N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide demonstrate significant affinity and selectivity towards specific receptors. For instance, compounds with structural similarities have been identified as potent and selective ligands for dopamine D4 receptors, exhibiting high receptor affinity with a notable selectivity over D2 receptors (Perrone et al., 1998). This suggests their potential utility in exploring receptor-mediated biological pathways and could inform the development of targeted therapies.
Chemical Transformations and Synthesis
Research on the oxidative removal of N-(p-methoxybenzyl) groups in diketopiperazine derivatives, including compounds analogous to the one , highlights innovative approaches in organic synthesis. These transformations, facilitated by ceric ammonium nitrate under mild conditions, exemplify the chemical versatility and potential for modification of such compounds to tailor them for specific scientific applications (Yoshimura et al., 1983).
Anticonvulsant Activity
In the realm of pharmacological applications, some 4-aminobenzamides, structurally related to this compound, have been evaluated for anticonvulsant effects. These compounds have shown efficacy against seizures in preclinical models, suggesting their potential for development into therapeutic agents for epilepsy and other seizure disorders (Clark et al., 1984).
Investigating Drug Metabolism and Excretion
Research into the transformation and excretion of drugs in biological systems provides insights into the metabolism of compounds like metoclopramide, which shares functional groups with this compound. Understanding these metabolic pathways is crucial for assessing the pharmacokinetics and potential therapeutic applications of new drugs (Arita et al., 1970).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitWerner (WRN) helicase and acetylcholinesterase (AChE) . These enzymes play crucial roles in DNA replication and repair, and neurotransmission, respectively.
Mode of Action
Compounds with similar structures have been found to inhibit their targets by binding to their active sites . This binding can prevent the normal function of the enzyme, leading to downstream effects.
Biochemical Pathways
Inhibition of wrn helicase can disrupt dna replication and repair pathways . Inhibition of AChE can affect cholinergic neurotransmission, impacting learning and memory .
Result of Action
Inhibition of wrn helicase can lead to genomic instability , while inhibition of AChE can enhance cognition functions .
Properties
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O6S/c1-16-4-10-20(11-5-16)33(30,31)22(23(29)26-14-12-25(13-15-26)17(2)27)24-21(28)18-6-8-19(32-3)9-7-18/h4-11,22H,12-15H2,1-3H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVGWHRXHWUYQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Benzyl-2-oxa-5-azaspiro[3.4]octan-7-one;hydrochloride](/img/structure/B2358807.png)
![[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B2358808.png)


![3-methyl-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2358817.png)
![Ethyl 4-((3-chlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2358819.png)






![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)thiophene-3-carboxamide](/img/structure/B2358829.png)
![1-(3-(Benzo[d][1,3]dioxol-5-yl)-4,5-dihydro-5-(3,4,5-trimethoxyphenyl)pyrazol-1-yl)ethanone](/img/structure/B2358830.png)
